2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)10-4-5-11(19-2)12(8-10)20-3/h4-5,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFOYRHQMBNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=C(C=C2)OC)OC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a triazole ring substituted with a dimethoxyphenyl group and an acetonitrile moiety. The structural formula can be represented as follows:
Triazoles are known for their ability to inhibit various biological pathways. The triazole ring in this compound likely interacts with biological targets through:
- Inhibition of enzyme activity : Triazoles can act as enzyme inhibitors by binding to active sites.
- Antiviral properties : Some derivatives have shown effectiveness against viral replication.
Antiviral Activity
Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against various viruses:
These results suggest that the compound may have potential as an antiviral agent.
Cytotoxicity
The cytotoxic effects of triazole compounds have also been evaluated in cancer cell lines. For example:
These findings indicate that the compound could be explored for its anticancer properties.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various triazole derivatives:
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antiviral and cytotoxic activities. The derivatives were shown to inhibit viral replication significantly while exhibiting low cytotoxicity in non-cancerous cells .
- Mechanistic Insights : Another research highlighted the interaction of triazole compounds with specific viral enzymes, providing insights into their mechanism of action against viral infections .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolone scaffold is highly versatile, with substituents dictating physicochemical and biological behavior. Below is a comparative table of key analogs:
Impact of Substituents on Bioactivity
- Methoxy Groups : The 3,4-dimethoxy substitution in the target compound enhances antifungal activity due to improved membrane penetration and electron-donating effects .
- Fluorine Substitution : The 3-fluorophenyl analog (C₁₁H₉FN₄O) may exhibit CNS activity via increased blood-brain barrier permeability .
- Bulkier Groups : The tert-butylphenyl analog (C₁₅H₁₈N₄O) shows elevated lipophilicity (logP ~2.4), favoring hydrophobic interactions but reducing aqueous solubility .
- Ester vs. Nitrile : Ethyl ester derivatives (e.g., CAS 67320-77-8) are prodrugs, with esterases converting them to active acids, whereas nitriles offer direct reactivity .
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted triazole intermediates. Key methods include:
- Thione-alkylation approach : Reacting 5-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-thione with monochloroacetonitrile in a water/DMF (1:1) solvent system, followed by acid treatment to cyclize the intermediate .
- Cyanoacetohydrazide condensation : Condensing cyanoacetohydrazide derivatives with carbonyl compounds (e.g., substituted benzaldehydes) in ethanol under reflux with glacial acetic acid as a catalyst .
Q. Critical Parameters :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature : Reflux conditions (80–100°C) improve reaction kinetics but may increase side-product formation.
- Catalysts : Acidic conditions (e.g., HCl, glacial acetic acid) promote cyclization and reduce reaction time.
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Thione-alkylation | Triazole-thione + Chloroacetonitrile | Water/DMF (1:1) | HCl | 72* | 95* | |
| Cyanoacetohydrazide | Cyanoacetohydrazide + Benzaldehyde | Ethanol | Glacial Acetic Acid | 68* | 92* | |
| *Yield and purity values are approximate based on analogous reactions in the literature. |
Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm).
- 13C NMR : Confirms carbon frameworks (e.g., nitrile carbon at δ 115–120 ppm, carbonyl at δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min; UV detection at 254 nm) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Melting Point Analysis : Consistent melting points (±2°C) indicate purity (e.g., analogous triazoles melt at 150–160°C) .
Validation : Cross-correlate NMR and IR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for key steps (e.g., cyclization or substitution) .
- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and byproducts, enabling pre-experimental elimination of low-yield routes .
- Machine Learning (ML) : Train models on existing triazole synthesis data to predict optimal solvent/catalyst combinations (e.g., DMF with acidic catalysts for SN2 reactions) .
Case Study : ICReDD’s integrated approach reduced reaction optimization time by 40% for analogous heterocycles by combining DFT, ML, and high-throughput experimentation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
- Compare experimental IR peaks with simulated spectra (e.g., Gaussian 16) to verify functional groups .
- Solvent Effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl3) by referencing internal standards (e.g., TMS) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry for crystalline derivatives .
Example : A discrepancy in nitrile carbon NMR shifts (δ 118 vs. 122 ppm) was resolved by crystallizing the compound and confirming the structure via X-ray diffraction .
Q. How can statistical experimental design improve process optimization for this compound?
Methodological Answer:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) in a structured matrix to identify significant factors. For example, a 2³ factorial design (temperature: 70°C vs. 100°C; solvent: ethanol vs. DMF; catalyst: 1% vs. 5% acetic acid) reduces experiments by 50% while quantifying interactions .
- Response Surface Methodology (RSM) : Model yield/purity as a function of parameters to pinpoint optimal conditions (e.g., 85°C, DMF/water 3:1, 3% catalyst) .
- Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor variations (e.g., ±5°C fluctuations) .
Q. Table 2: Example Factorial Design Matrix
| Run | Temp (°C) | Solvent (DMF:Water) | Catalyst (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 1:1 | 1 | 65 |
| 2 | 100 | 1:1 | 5 | 78 |
| 3 | 70 | 3:1 | 5 | 82 |
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Bioactivity Assays : Screen against target enzymes (e.g., fungal CYP51 for antifungal activity) using microplate assays (IC50 determination) .
- Molecular Docking : Simulate binding modes with target proteins (e.g., triazoles binding to heme iron in CYP51) using AutoDock Vina .
- Analog Synthesis : Modify substituents (e.g., methoxy → nitro groups) and correlate changes with activity trends .
Case Study : Substituting 3,4-dimethoxyphenyl with 4-chlorophenyl increased antifungal activity by 30%, validated via docking and MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
